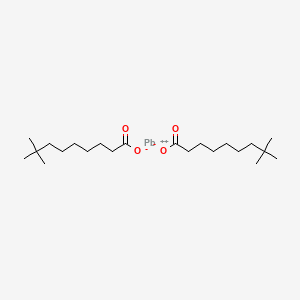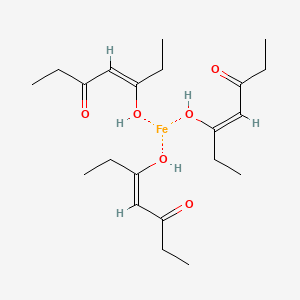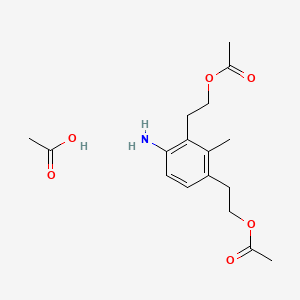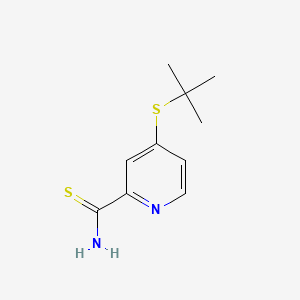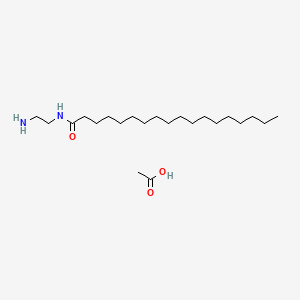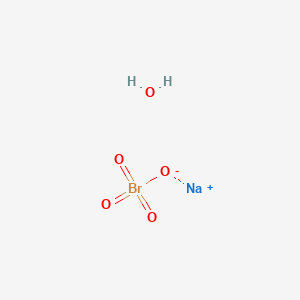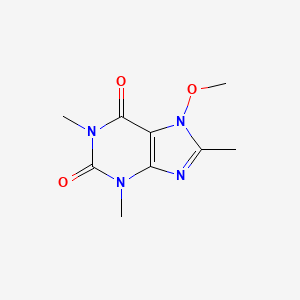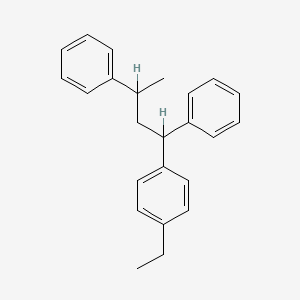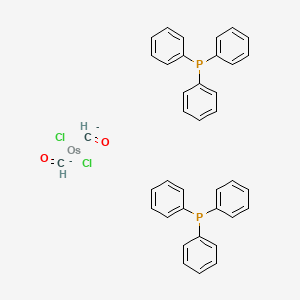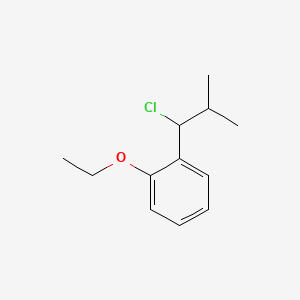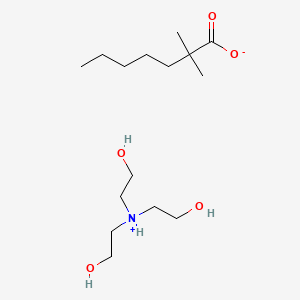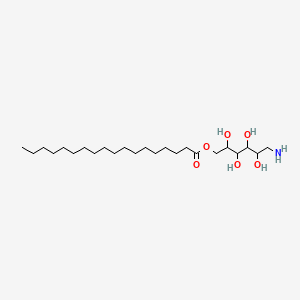
2(5H)-Furanone, 3-chloro-5-(dichloromethyl)-5-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(5H)-Furanone, 3-chloro-5-(dichloromethyl)-5-hydroxy- is a chlorinated organic compound known for its mutagenic properties. It is often referred to as MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone) and is a byproduct of chlorination processes in water treatment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the chlorination of lignin and humic materials in water. The reaction conditions, such as pH and temperature, play a crucial role in the formation of MX. Acidic conditions tend to produce higher amounts of MX compared to neutral conditions.
Industrial Production Methods: In industrial settings, MX is formed as a trace component during the chlorination of wood pulp and drinking water. The substitution of chlorine with chlorine dioxide can reduce the formation of MX.
Analyse Chemischer Reaktionen
Types of Reactions: MX undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions using chlorine or bromine.
Major Products Formed:
Oxidation typically results in the formation of carboxylic acids.
Reduction can lead to the formation of alcohols or aldehydes.
Substitution reactions can produce various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
MX has been extensively studied for its mutagenic properties. It is used in research to understand the effects of chlorination byproducts on human health and the environment. MX is also used as a model compound to study the mechanisms of mutagenesis and carcinogenesis.
Wirkmechanismus
The mutagenic effects of MX are primarily due to its ability to form DNA adducts, which can lead to mutations. The compound interacts with DNA, causing structural changes that can result in genetic mutations and potentially cancer.
Molecular Targets and Pathways: MX targets DNA, leading to the formation of adducts that interfere with normal DNA replication and repair processes.
Vergleich Mit ähnlichen Verbindungen
Trichloroethylene
Tetrachloroethylene
Dichloromethane
Chloroform
This compound's mutagenic properties and its formation during water treatment make it a significant subject of study in environmental chemistry and toxicology. Understanding its behavior and effects can help in developing safer water treatment methods and mitigating its impact on human health.
Eigenschaften
CAS-Nummer |
154180-04-8 |
|---|---|
Molekularformel |
C5H3Cl3O3 |
Molekulargewicht |
217.43 g/mol |
IUPAC-Name |
3-chloro-5-(dichloromethyl)-5-hydroxyfuran-2-one |
InChI |
InChI=1S/C5H3Cl3O3/c6-2-1-5(10,4(7)8)11-3(2)9/h1,4,10H |
InChI-Schlüssel |
MTUBTRJWNBOSSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)OC1(C(Cl)Cl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


